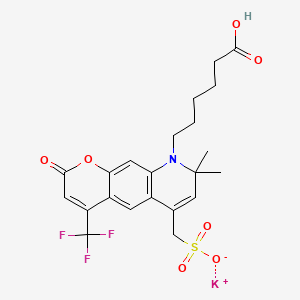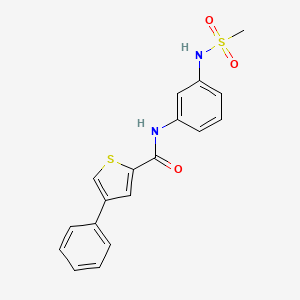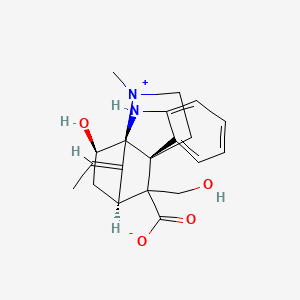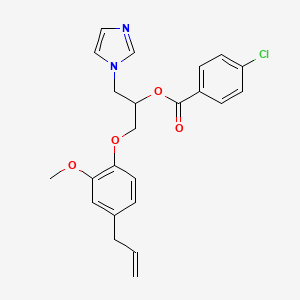
Antifungal agent 69
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 69 is a eugenol-imidazole derivative known for its potent antifungal activity, particularly against Candida albicans . This compound has garnered attention due to its efficacy in combating fungal infections, which are a significant health concern globally.
Métodos De Preparación
The synthesis of antifungal agent 69 involves the reaction of eugenol with imidazole under specific conditions. The process typically includes:
Análisis De Reacciones Químicas
Antifungal agent 69 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, leading to the formation of various derivatives.
Major Products: The primary products formed from these reactions include modified eugenol-imidazole derivatives with enhanced antifungal properties
Aplicaciones Científicas De Investigación
Antifungal agent 69 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of eugenol derivatives.
Biology: Investigated for its antifungal activity against various fungal pathogens, including Candida species.
Medicine: Potential therapeutic agent for treating fungal infections, especially in immunocompromised patients.
Industry: Utilized in the formulation of antifungal creams, gels, and other topical applications.
Mecanismo De Acción
The mechanism of action of antifungal agent 69 involves:
Targeting Ergosterol: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity and causing cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in ergosterol biosynthesis, such as lanosterol 14α-demethylase.
Pathways Involved: The disruption of ergosterol synthesis leads to increased membrane permeability, leakage of essential cell contents, and ultimately, fungal cell death.
Comparación Con Compuestos Similares
Antifungal agent 69 can be compared with other antifungal agents such as:
Propiedades
Fórmula molecular |
C23H23ClN2O4 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
[1-imidazol-1-yl-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H23ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h3,5-13,16,20H,1,4,14-15H2,2H3 |
Clave InChI |
PMAYJJFPGZVRPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


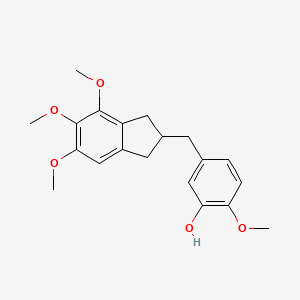
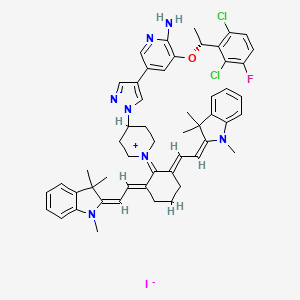

![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
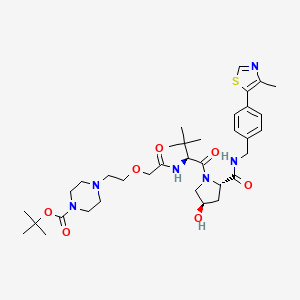
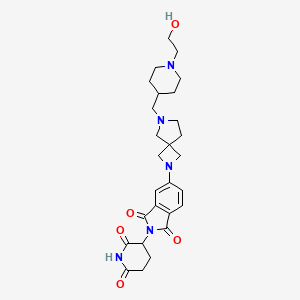
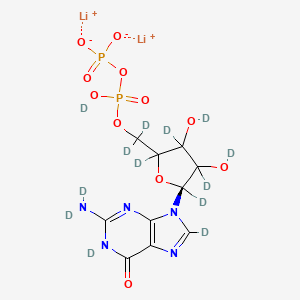

![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
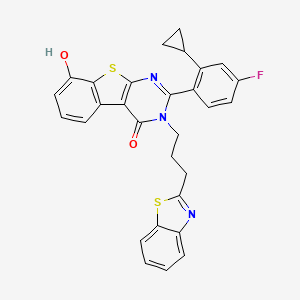
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
